molecular formula C7H6ClIO B13518059 5-Chloro-2-iodo-4-methylphenol

5-Chloro-2-iodo-4-methylphenol

Katalognummer: B13518059
Molekulargewicht: 268.48 g/mol
InChI-Schlüssel: PWVBOEYQGUMZGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-2-iodo-4-methylphenol: is an organic compound with the molecular formula C7H6ClIO and a molecular weight of 268.48 g/mol . It is a derivative of phenol, characterized by the presence of chlorine, iodine, and a methyl group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-iodo-4-methylphenol typically involves the iodination and chlorination of 4-methylphenol (p-cresol). The process can be carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine and iodine atoms on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination and chlorination reactions using appropriate catalysts and solvents. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Chloro-2-iodo-4-methylphenol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules through cross-coupling reactions like Suzuki-Miyaura coupling .

Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. It serves as a building block for the synthesis of bioactive molecules .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique halogenated structure makes it valuable for various chemical processes .

Wirkmechanismus

The mechanism of action of 5-Chloro-2-iodo-4-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms (chlorine and iodine) can enhance the compound’s reactivity and binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison: 5-Chloro-2-iodo-4-methylphenol is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which imparts distinct chemical properties compared to its analogs. The combination of these halogens can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C7H6ClIO

Molekulargewicht

268.48 g/mol

IUPAC-Name

5-chloro-2-iodo-4-methylphenol

InChI

InChI=1S/C7H6ClIO/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,1H3

InChI-Schlüssel

PWVBOEYQGUMZGL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1Cl)O)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.